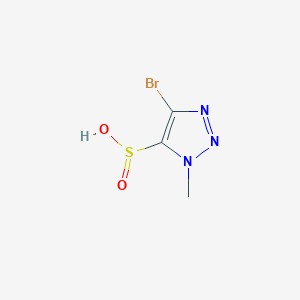
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the first position, and a sulfinic acid group at the fifth position of the triazole ring. It is a solid compound that is typically yellow in color and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-1H-1,2,3-triazole followed by the introduction of the sulfinic acid group. The bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The sulfinic acid group can be introduced through the reaction of the brominated triazole with a sulfinic acid derivative under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and sodium thiolate (NaSR).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), sodium thiolate (NaSR)
Major Products Formed:
Oxidation: 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonic acid
Reduction: 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid
Substitution: Various substituted triazoles depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfinic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit the activity of certain enzymes by forming covalent bonds with the active site residues. Additionally, it can disrupt cellular processes by interfering with protein-protein interactions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid can be compared with other similar compounds, such as:
4-Bromo-1-methyl-1H-1,2,3-triazole: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
1-Methyl-1H-1,2,3-triazole-5-sulfinic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.
4-Bromo-1H-1,2,3-triazole-5-sulfinic acid: Lacks the methyl group, affecting its solubility and stability.
The presence of both the bromine atom and the sulfinic acid group in this compound makes it unique and versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C3H4BrN3O2S |
|---|---|
Molekulargewicht |
226.05 g/mol |
IUPAC-Name |
5-bromo-3-methyltriazole-4-sulfinic acid |
InChI |
InChI=1S/C3H4BrN3O2S/c1-7-3(10(8)9)2(4)5-6-7/h1H3,(H,8,9) |
InChI-Schlüssel |
ADNWPOZGXIJCIB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N=N1)Br)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-3-Ethynyl-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13122076.png)
![5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione](/img/structure/B13122089.png)
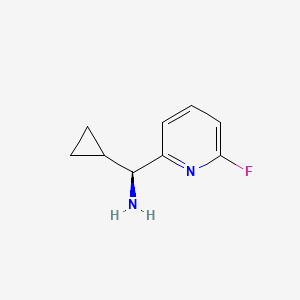

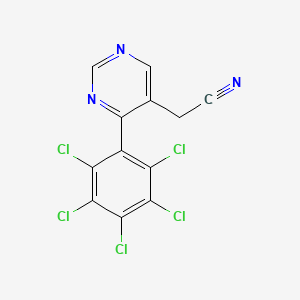
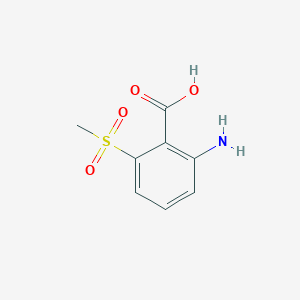
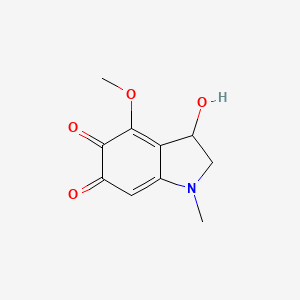



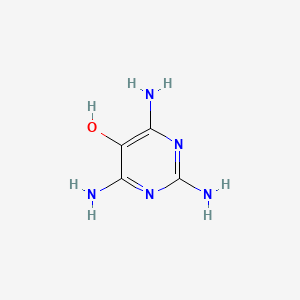
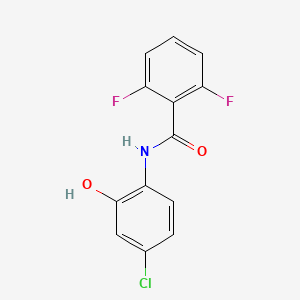
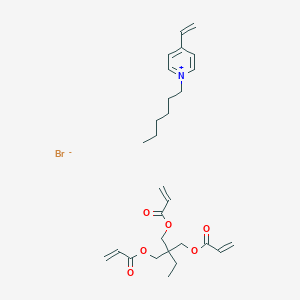
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)
